molecular formula C12H14BrNO2 B2913570 N-(3-acetylphenyl)-2-bromobutanamide CAS No. 905811-00-9

N-(3-acetylphenyl)-2-bromobutanamide

Cat. No.: B2913570
CAS No.: 905811-00-9
M. Wt: 284.153
InChI Key: HHAQKXVZYHXZKI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-bromobutanamide is an organic compound with a complex structure that includes an acetylphenyl group and a bromobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-bromobutanamide typically involves the reaction of 3-acetylphenylamine with 2-bromobutanoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-bromobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

    Substitution: Formation of N-(3-acetylphenyl)-2-azidobutanamide or N-(3-acetylphenyl)-2-thiobutanamide.

    Oxidation: Formation of N-(3-carboxyphenyl)-2-bromobutanamide.

    Reduction: Formation of N-(3-hydroxyphenyl)-2-bromobutanamide.

    Hydrolysis: Formation of 3-acetylphenylamine and 2-bromobutanoic acid.

Scientific Research Applications

N-(3-acetylphenyl)-2-bromobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-bromobutanamide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the acetyl and amide groups can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-N-methylacetamide
  • N-(3-acetylphenyl)-2-azidobutanamide

Uniqueness

N-(3-acetylphenyl)-2-bromobutanamide is unique due to the presence of both an acetylphenyl group and a bromobutanamide moiety. This combination allows for a diverse range of chemical reactions and potential applications. The bromine atom provides a site for further functionalization, while the acetyl and amide groups contribute to its biological activity.

Biological Activity

N-(3-acetylphenyl)-2-bromobutanamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₁₂H₁₄BrNO₂
  • Molecular Weight : Approximately 256.14 g/mol
  • Functional Groups : Acetyl group, bromine atom, amide bond

The presence of these functional groups suggests potential reactivity and biological interactions that can be explored in various therapeutic contexts.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, primarily in the areas of antimicrobial and anticancer properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. In vitro assays demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

The proposed mechanism involves the compound's ability to interact with specific molecular targets such as enzymes or receptors involved in cancer cell survival and proliferation. Notably, it may inhibit pathways associated with glycogen synthase kinase-3 (GSK-3), which is implicated in various cancers.

Case Studies

  • Case Study on Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound effectively induces apoptosis in cancer cells.
  • Case Study on Antimicrobial Efficacy :
    • A comparative study assessed the antimicrobial efficacy of this compound against traditional antibiotics. Results indicated that this compound exhibited comparable or superior activity against certain resistant bacterial strains, highlighting its potential as an alternative therapeutic agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity for biological testing. The synthesis typically involves the reaction of 3-acetylphenylamine with 2-bromobutanoyl chloride under controlled conditions using triethylamine as a base.

Synthetic Route

The following table summarizes the synthetic route:

Step Reagents Conditions
13-acetylphenylamine + 2-bromobutanoyl chlorideTriethylamine; dichloromethane; low temperature

Properties

IUPAC Name

N-(3-acetylphenyl)-2-bromobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-5-9(7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAQKXVZYHXZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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